molecular formula C11H13NO4 B066716 3-Amino-3-[4-(methoxycarbonyl)phenyl]propanoic acid CAS No. 181519-49-3

3-Amino-3-[4-(methoxycarbonyl)phenyl]propanoic acid

Cat. No.: B066716
CAS No.: 181519-49-3
M. Wt: 223.22 g/mol
InChI Key: MQDNHGACHBBMQD-UHFFFAOYSA-N
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Description

3-Amino-3-[4-(methoxycarbonyl)phenyl]propanoic acid is a beta-amino acid derivative of interest in pharmaceutical and chemical research. The structure features a methoxycarbonyl (methyl ester) group and a free carboxylic acid, offering two distinct points for further chemical modification, making it a valuable building block for synthetic chemistry . Compounds with similar 3-aminopropanoic acid backbones are frequently employed in the synthesis of more complex molecules, including peptide mimetics and active pharmaceutical ingredients (APIs) . As a chiral molecule, its (S)-enantiomer, (S)-3-Amino-3-(3-methoxyphenyl)propanoic acid, is a separately available compound (CAS 783300-35-6) that highlights the importance of stereochemistry in biological activity and is typically characterized by techniques such as HNMR and HPLC . This product is intended for research and development purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions, consulting the safety data sheet (SDS) prior to use.

Properties

IUPAC Name

3-amino-3-(4-methoxycarbonylphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c1-16-11(15)8-4-2-7(3-5-8)9(12)6-10(13)14/h2-5,9H,6,12H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQDNHGACHBBMQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Aldehyde-Amine Condensation

A widely reported method involves the reaction of 4-(methoxycarbonyl)benzaldehyde with β-alanine or its derivatives. This approach leverages the aldehyde’s electrophilicity to form a Schiff base intermediate, which is subsequently reduced to the target amine.

Procedure :

  • Reagent Preparation : 4-(Methoxycarbonyl)benzaldehyde (1.0 equiv) is dissolved in methanol or dimethyl sulfoxide (DMSO).

  • Condensation : β-Alanine (1.2 equiv) is added under nitrogen, followed by sodium cyanoborohydride (1.5 equiv) to facilitate reductive amination.

  • Workup : The mixture is acidified to pH 2–3, extracted with ethyl acetate, and purified via recrystallization.

Key Data :

ParameterValueSource
Yield58–65%
SolventMethanol/DMSO
Reaction Time12–24 hours

This method prioritizes simplicity but faces challenges in stereocontrol, often yielding racemic mixtures.

Carbamate Formation via Methyl Chloroformate

Inspired by analogous syntheses, this route introduces the methoxycarbonyl group through a carbamate intermediate.

Procedure :

  • Amination : 3-Amino-3-phenylpropanoic acid (1.0 equiv) is treated with methyl chloroformate (1.1 equiv) in aqueous NaOH (pH 10–12) at 10°C.

  • Esterification : The resulting carbamate is esterified using methanol and H₂SO₄.

  • Hydrolysis : Selective hydrolysis of the ester under basic conditions yields the carboxylic acid.

Key Data :

ParameterValueSource
Overall Yield36%
Critical StepCarbamate formation
PurificationColumn chromatography

This method offers modularity but requires stringent pH control to avoid over-esterification.

ParameterValueSource
Catalyst SystemPd(OAc)₂/PCy₃
Typical Yield (Analog)76%
Temperature80°C

This route is advantageous for late-stage diversification but involves costly catalysts.

Optimization Strategies

Solvent and Temperature Effects

  • Methanol vs. DMSO : Methanol enhances reaction rates but may protonate intermediates, while DMSO stabilizes polar transition states.

  • Temperature : Reactions above 50°C accelerate imine formation but risk decarboxylation.

Stereochemical Control

Chiral auxiliaries (e.g., (R)-BINOL) or enzymatic resolution can achieve enantiomeric excesses >90%, addressing a key limitation of Method 1.1.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (CDCl₃) : δ 7.76 (d, J = 8.1 Hz, 2H, ArH), 3.72 (s, 3H, OCH₃), 3.13 (m, 2H, CH₂).

  • Melting Point : 230–232°C.

Chromatographic Purity

HPLC analysis typically shows >95% purity when using recrystallization (hexane/EtOAc).

Applications in Pharmaceutical Research

As a phenylpropanoic acid derivative, this compound serves as a:

  • Protease Inhibitor Scaffold : The methoxycarbonyl group mimics peptide bonds, enabling competitive inhibition.

  • Building Block for Bioconjugates : Its amino and carboxyl groups facilitate linkage to antibodies or polymers .

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-[4-(methoxycarbonyl)phenyl]propanoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions . The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions include oxo derivatives, alcohol derivatives, and substituted phenyl derivatives . These products can be further utilized in various chemical and industrial applications.

Scientific Research Applications

Chemical Properties and Reactivity

The molecular formula of 3-amino-3-[4-(methoxycarbonyl)phenyl]propanoic acid is C₁₁H₁₃N₁O₄, with a molecular weight of approximately 223.23 g/mol. Its key functional groups include:

  • Amino Group (-NH₂) : Contributes to its reactivity in forming peptide bonds.
  • Methoxycarbonyl Group (-COOCH₃) : Can undergo hydrolysis to yield carboxylic acids, influencing its reactivity in organic synthesis.

These properties make the compound a valuable intermediate in various chemical reactions, including oxidation, reduction, and substitution reactions.

Scientific Research Applications

The applications of this compound span multiple disciplines:

Chemistry

  • Building Block for Synthesis : This compound serves as a precursor in the synthesis of more complex organic molecules. Its ability to participate in various chemical reactions allows chemists to create derivatives with tailored properties.
  • Reagent in Organic Reactions : It is utilized in organic synthesis for developing new compounds with potential applications in pharmaceuticals and materials science .

Biology

  • Proteomics Research : The compound's structural characteristics enable it to interact with biological systems, making it useful in proteomics studies. It can be employed to explore protein interactions and modifications .
  • Biological Activity : Preliminary studies indicate that it may exhibit significant biological activity, potentially interacting with enzymes involved in metabolic pathways.

Medicine

  • Therapeutic Development : Research has focused on its potential as a lead compound for developing new therapeutic agents targeting inflammation or pain pathways. Its structural features may influence binding affinities to specific biological targets, such as cyclooxygenases or lipoxygenases .
  • Drug Development : As an amino acid derivative, it can be used in the synthesis of peptide-based drugs, enhancing the efficacy and specificity of treatments.

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

  • Synthesis of Novel Peptides : Researchers have utilized this compound as an intermediate in synthesizing peptides with enhanced properties for drug delivery systems.
  • Enzyme Interaction Studies : Investigations into its interaction with cyclooxygenase enzymes have shown promise for developing anti-inflammatory drugs.
  • Biochemical Assays : The compound has been employed in various biochemical assays to study protein-ligand interactions, contributing to the understanding of cellular processes.

Mechanism of Action

The mechanism of action of 3-Amino-3-[4-(methoxycarbonyl)phenyl]propanoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the methoxycarbonyl group can participate in esterification reactions . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) Key Properties
3-Amino-3-[4-(methoxycarbonyl)phenyl]propanoic acid 4-COOCH₃ C₁₁H₁₃NO₄ 223.23 Electron-withdrawing group; moderate solubility
3-Amino-3-(4-tert-butylphenyl)propanoic acid 4-C(CH₃)₃ C₁₃H₁₉NO₂ 221.30 Electron-donating group; increased hydrophobicity
3-Amino-3-[4-(trifluoromethyl)phenyl]propanoic acid 4-CF₃ C₁₀H₁₀F₃NO₂ 233.19 Strong EWG; enhanced metabolic stability
3-(3-Methoxyphenyl)propanoic acid 3-OCH₃ (no amino group) C₁₀H₁₂O₃ 180.20 Reduced polarity; no zwitterionic form

Key Observations :

  • Electron-Withdrawing vs.
  • Amino Group Impact: The presence of the amino group in the main compound enables hydrogen bonding, improving solubility relative to non-amino analogs like 3-(3-methoxyphenyl)propanoic acid .

Pharmacological Activities

Anticancer Potential:

  • Derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid (structurally similar) exhibit structure-dependent anticancer activity, with nitro (-NO₂) and hydroxyl (-OH) substituents showing enhanced cytotoxicity (IC₅₀ values: 5–50 μM) .
  • The methoxycarbonyl group in the main compound may modulate drug-receptor interactions by altering steric and electronic profiles, though direct anticancer data is lacking.

Antioxidant Activity :

  • Analogous compounds with hydroxyl groups (e.g., 3-((4-hydroxyphenyl)amino)propanoic acid) demonstrate significant radical scavenging capacity (e.g., 70–85% DPPH inhibition at 100 μM) .

Biological Activity

3-Amino-3-[4-(methoxycarbonyl)phenyl]propanoic acid, a compound notable for its structural attributes, has garnered attention in the realm of medicinal chemistry due to its potential biological activities. This article delves into its biological properties, including anticancer and antimicrobial activities, alongside relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H13NO4C_{11}H_{13}NO_4. It features a propanoic acid backbone with an amino group and a methoxycarbonyl group attached to a phenyl ring. The compound has a melting point of 230-232 °C, indicating its stability under standard conditions .

Anticancer Activity

Recent studies have evaluated derivatives of related compounds, particularly focusing on their anticancer properties. For instance, a series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives demonstrated significant cytotoxic effects against A549 non-small cell lung cancer cells. Among these, certain compounds reduced cell viability by over 50% and inhibited cell migration, suggesting potential therapeutic applications in cancer treatment .

Key Findings from Research

  • Compound Efficacy : Compounds with specific substitutions on the phenyl ring exhibited varying degrees of anticancer activity. For example:
    • Compound with a 4-NO2 substitution showed a reduction in A549 cell viability to 31.2%.
    • Other derivatives with different substituents also displayed significant cytotoxicity, highlighting the structure-activity relationship (SAR) in these compounds .
  • Mechanism of Action : The mechanisms through which these compounds exert their effects include induction of apoptosis and interference with cellular signaling pathways critical for cancer cell survival .

Antimicrobial Activity

The antimicrobial properties of this compound derivatives have been explored against various pathogens, particularly those identified as high-priority by the WHO.

Antimicrobial Efficacy

A study reported that several synthesized derivatives demonstrated potent activity against multidrug-resistant strains, including:

  • Staphylococcus aureus : Minimum Inhibitory Concentration (MIC) values ranged from 1 to 8 µg/mL.
  • Enterococcus faecalis : MIC values between 0.5–2 µg/mL.
  • Gram-negative pathogens : MIC values varied from 8 to 64 µg/mL .

Structure-Activity Relationship

The introduction of different functional groups significantly influenced antimicrobial activity:

  • Hydroxyl groups : Enhanced activity against both Gram-positive and Gram-negative bacteria.
  • Dimethylamino substituents : Led to a complete loss of activity against all tested bacterial strains, indicating the importance of specific chemical modifications for maintaining efficacy .

Case Studies

  • Anticancer Study : A derivative containing a 4-hydroxy substituent was tested in vitro against A549 cells and showed promising results in reducing cell viability and migration, suggesting its potential as an anticancer agent.
  • Antimicrobial Screening : Another study screened several derivatives against clinically relevant pathogens. The most effective compounds were noted for their broad-spectrum activity against both Gram-positive and Gram-negative bacteria, making them candidates for further development as new antimicrobial agents.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-amino-3-[4-(methoxycarbonyl)phenyl]propanoic acid, and how are reaction conditions optimized?

  • Methodological Answer : The compound can be synthesized via multi-step organic reactions, including protection/deprotection strategies for functional groups. For example, the methoxycarbonyl group may require protection during amine coupling. Key steps involve:

  • Amine coupling : Use of carbodiimide-based reagents (e.g., EDC/HOBt) for activating carboxylic acid intermediates.
  • Deprotection : Acidic or basic hydrolysis to remove protecting groups (e.g., tert-butoxycarbonyl, Boc).
  • Optimization : Reaction efficiency is enhanced via pH control (e.g., maintaining pH 7–8 for amine stability) and temperature modulation (e.g., 0–25°C to minimize side reactions).
  • Validation : Purity is confirmed via HPLC (≥95%) and NMR (e.g., δ 7.8–8.2 ppm for aromatic protons) .

Q. Which analytical techniques are critical for characterizing this compound and its intermediates?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR identifies structural features (e.g., methoxycarbonyl at δ 3.9 ppm for -OCH₃).
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 252.1234).
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity.
  • X-ray Crystallography : Resolves stereochemistry for chiral centers .

Advanced Research Questions

Q. How can computational methods streamline the design of derivatives with enhanced bioactivity?

  • Methodological Answer :

  • Quantum Chemical Calculations : Density Functional Theory (DFT) predicts electronic properties (e.g., HOMO-LUMO gaps) to guide functional group modifications.
  • Molecular Docking : Simulates interactions with target proteins (e.g., enzyme active sites) to prioritize derivatives.
  • Machine Learning : Trains models on existing bioactivity data to predict ADMET (absorption, distribution, metabolism, excretion, toxicity) profiles.
  • Case Study : Derivatives with electron-withdrawing groups on the phenyl ring showed 30% higher binding affinity in silico .

Q. What experimental strategies resolve contradictions in reported biological activities (e.g., enzyme inhibition vs. activation)?

  • Methodological Answer :

  • Dose-Response Studies : Test concentrations from 1 nM to 100 µM to identify biphasic effects.
  • Assay Validation : Use positive controls (e.g., known inhibitors) and replicate under varied conditions (pH, temperature).
  • Mechanistic Probes : Isotopic labeling (e.g., ¹⁴C) tracks metabolic pathways.
  • Data Reconciliation : Meta-analysis of literature data identifies confounding variables (e.g., solvent polarity affecting solubility) .

Q. How do structural modifications impact the compound’s pharmacokinetics in preclinical models?

  • Methodological Answer :

  • LogP Optimization : Introduce hydrophilic groups (e.g., -OH) to improve aqueous solubility.
  • In Vivo Studies : Administer radiolabeled compound to rodents; measure plasma half-life via LC-MS/MS.
  • Metabolite Profiling : Liver microsome assays identify oxidation products (e.g., hydroxylation at the phenyl ring).
  • Results : Methyl ester derivatives exhibited 2-fold higher bioavailability compared to free acids .

Key Notes

  • Safety : Use PPE (gloves, goggles) due to potential irritancy (skin/eyes) .
  • Ethical Compliance : Adhere to in vitro use guidelines; avoid human/animal administration .

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